1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYDPSZZTWRIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (1H-Pyrazol-5-Yl)Aniline Precursor
The pyrazole ring is pre-functionalized with 4-chlorophenyl groups at positions 1 and 3. Starting from 4-chlorophenylhydrazine, condensation with β-keto esters or aldehydes yields 1,3-bis(4-chlorophenyl)-1H-pyrazole-5-amine. This intermediate is critical for subsequent quinoline ring formation.
Ether Selection and Cyclization
Methoxy-containing ethers (e.g., methyl vinyl ether) react with the aniline precursor under Brønsted acid catalysis (e.g., H2SO4 or CF3COOH). The C–O bond cleavage in the ether introduces the methoxy group at position 8 during cyclization. Key advantages include:
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Regioselectivity : Acidic conditions favor quinoline ring closure at the 4,3-c position.
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Functional Group Tolerance : Chlorophenyl and methoxy groups remain intact under mild conditions.
Example Reaction Conditions :
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(1H-Pyrazol-5-yl)aniline (1 equiv), methyl vinyl ether (2 equiv), CF3COOH (20 mol%), 80°C, 12 h.
Reductive Cyclization of Chalcone Derivatives
This method employs Fe/AcOH-mediated reductive cyclization of chalcones to form the pyrazoloquinoline framework.
Vilsmeier-Haack Formylation
1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack reaction:
Claisen-Schmidt Condensation
The aldehyde undergoes condensation with 4-methoxyacetophenone to form a chalcone intermediate:
Reductive Cyclization
Fe powder in acetic acid reduces the nitro group (if present) and facilitates cyclization:
Mechanistic Insight : The methoxy group remains stable under reductive conditions, while the nitro group (if used as a directing group) is reduced to an amine, which subsequently cyclizes.
Post-Synthetic O-Methylation
For substrates with a hydroxyl group at position 8, O-methylation introduces the methoxy functionality:
Hydroxypyrazoloquinoline Synthesis
Using the methods above, synthesize 8-hydroxypyrazolo[4,3-c]quinoline.
Mitsunobu Reaction
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Reactants : Hydroxypyrazoloquinoline, methanol, DIAD, PPh3.
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Conditions : THF, 0°C to rt, 12 h.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid-Catalyzed Cyclization | Metal-free, one-pot synthesis | Limited scope for electron-deficient ethers | 60–75% |
| Reductive Cyclization | High yields, scalable | Requires nitro intermediates for directing | 80–85% |
| Post-Synthetic Methylation | Precise functionalization | Multi-step process | 90–95% |
Challenges and Optimization Strategies
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Regioselectivity : Competing cyclization to pyrazolo[3,4-b]quinoline isomers is mitigated by electron-donating groups (e.g., methoxy) at position 8, which stabilize the 4,3-c regioisomer.
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Methoxy Group Stability : Avoid strong reducing agents (e.g., LiAlH4) that may cleave methoxy groups. Fe/AcOH and SnCl2 are preferable.
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Purification : Silica gel chromatography effectively separates regioisomers, with eluents like hexane/EtOAc (7:3) .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities and different physical properties .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has shown promise in targeting kinases that are crucial for tumor growth and metastasis.
Antimicrobial Activity
Research has demonstrated that 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes, including those involved in inflammatory pathways. Its interaction with these enzymes can modulate biochemical pathways, potentially leading to anti-inflammatory effects.
Material Science
Beyond biological applications, this compound is also being explored in material science for its electronic and optical properties. Its unique structure allows it to be a candidate for organic semiconductors or as a component in advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives such as:
- 1,3-bis(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 1,3-bis(4-bromophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 1,3-bis(4-isopropoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline .
Uniqueness
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro substituents enhances its reactivity in nucleophilic substitution reactions, and the methoxy group contributes to its electronic properties, making it a valuable compound for various applications .
Biological Activity
1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a cyclization reaction involving 4-chlorophenylhydrazine and various quinoline derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to enhance yield and purity.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory pathways .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1 | 10 | Inhibition of iNOS |
| 2 | 15 | Inhibition of COX-2 |
| 3 | 12 | Dual inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Various studies indicate that pyrazolo[4,3-c]quinoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic proteins. The structure-activity relationship analyses suggest that substitutions on the phenyl rings significantly affect cytotoxicity against various cancer types.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | 1 | 8 |
| MCF-7 | 2 | 6 |
| A549 | 3 | 5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at the methoxy group or the chlorophenyl substituents can enhance or reduce its efficacy. For instance, compounds with electron-withdrawing groups on the phenyl rings tend to exhibit improved anti-inflammatory activity due to increased electron density on the pyrazole ring, facilitating better interaction with target enzymes .
Case Studies
Recent studies have highlighted specific cases where pyrazolo[4,3-c]quinoline derivatives were evaluated for their biological activities:
- Inhibition of Tumor Growth : A study showed that a derivative of this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Properties : The compound has also been screened for antimicrobial activity against various bacterial strains, demonstrating promising results comparable to standard antimicrobial agents .
Q & A
What are the common synthetic routes for 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline derivatives?
Basic Research Question
Methodological Answer:
Synthesis typically involves cyclization or multicomponent reactions. Key approaches include:
- Cyclization of 2,4-dichloroquinoline-3-carbonitrile : Reacting with hydrazine derivatives to form the pyrazole ring (e.g., introducing amino groups at C3/C4 positions) .
- Electrochemical synthesis : Utilizing controlled-potential electrolysis for regioselective formation of the pyrazoloquinoline core .
- Multicomponent reactions : For example, combining isatins, hydrazonoyl chlorides, and phosphoranes with triethylamine as a catalyst to generate diverse substituents .
Optimization Tips : Monitor reaction temperature (e.g., reflux in ethanol for hydrazine-based condensations) and use HPLC (≥98% purity) to verify product integrity .
How is the structural characterization of these compounds performed?
Basic Research Question
Methodological Answer:
- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures, particularly for small molecules. Ensure high-resolution data (<1.0 Å) and validate anisotropic displacement parameters . Example: used 1H NMR and X-ray to confirm pyrazoloquinoline regiochemistry .
- NMR spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to distinguish between C3 and C4 substituents. For example, methoxy groups at C8 show distinct deshielding in ¹³C NMR .
- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane gradients) for purification .
What strategies optimize the synthesis of pyrazolo[4,3-c]quinolines with primary amino groups?
Advanced Research Question
Methodological Answer:
Introducing amino groups poses challenges due to competing side reactions. Effective strategies include:
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield amines during cyclization, followed by acidic deprotection (e.g., TFA) .
- Reductive amination : Reduce nitro intermediates (e.g., 4-nitroquinoline derivatives) with Pd/C and H₂ to yield primary amines .
- Hydrazine-based condensations : React 2-chloro-6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate in refluxing ethanol to form pyrazole rings .
How do structural modifications impact the anti-inflammatory activity of pyrazolo[4,3-c]quinolines?
Advanced Research Question
Methodological Answer:
- Amino group substitutions : 3-Amino-4-(4-hydroxyphenylamino) derivatives (e.g., compound 2i ) inhibit NO production in LPS-induced RAW 264.7 macrophages (IC₅₀ ≈ 10 μM), comparable to the control 1400 W. Hydrophilic groups enhance solubility and target binding .
- QSAR insights : Electron-withdrawing substituents (e.g., -CF₃) at C8 improve potency by stabilizing interactions with iNOS active sites. Bulky aryl groups at C1/C3 reduce activity due to steric hindrance .
Experimental Design : Evaluate IC₅₀ values using Griess assay for NO and Western blotting for iNOS/COX-2 expression .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Methodological Answer:
Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., RAW 264.7 vs. primary macrophages) and LPS concentrations (e.g., 1 μg/mL for 24 hours) .
- Compound purity : Verify via HPLC and mass spectrometry. Impurities >2% can skew dose-response curves.
- Solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity. Compare results across solvents (e.g., PBS vs. ethanol) .
What are best practices for crystallographic refinement of pyrazoloquinoline derivatives?
Methodological Answer:
- Software : Use SHELXL for small-molecule refinement. For macromolecules (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 .
- Data collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion.
- Validation : Check for twinning (e.g., using PLATFORM’s ROTAX) and refine hydrogen atoms with riding models .
How to design experiments evaluating anti-inflammatory mechanisms beyond NO inhibition?
Advanced Research Question
Methodological Answer:
- Downstream signaling : Measure NF-κB activation via luciferase reporter assays or p65 nuclear translocation (immunofluorescence) .
- Cytokine profiling : Use ELISA to quantify TNF-α, IL-6, and IL-1β in supernatants.
- Kinase inhibition : Screen against JAK/STAT or MAPK pathways using kinase profiling panels (e.g., Eurofins DiscoverX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
